5-methyloxolan-3-one

Agrochemical synthesis Heterocyclic intermediates Pesticide development

5-Methyloxolan-3-one (dihydro-5-methyl-3(2H)-furanone), CAS 34003-72-0, is a methyl-substituted saturated furanone (oxolan-3-one) characterized by a five-membered lactone ring with a ketone group at the 3-position and a methyl substituent at the 5-position. It is a colorless liquid with a molecular formula of C₅H₈O₂, a molecular weight of 100.12 g/mol, a boiling point of 155–157 °C at atmospheric pressure, and a flash point of approximately 53 °C.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 34003-72-0
Cat. No. B104387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyloxolan-3-one
CAS34003-72-0
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1CC(=O)CO1
InChIInChI=1S/C5H8O2/c1-4-2-5(6)3-7-4/h4H,2-3H2,1H3
InChIKeyYJZXJDJWRQIWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloxolan-3-one (CAS 34003-72-0) Procurement Guide: Product Definition, Chemical Class & Baseline Identity


5-Methyloxolan-3-one (dihydro-5-methyl-3(2H)-furanone), CAS 34003-72-0, is a methyl-substituted saturated furanone (oxolan-3-one) characterized by a five-membered lactone ring with a ketone group at the 3-position and a methyl substituent at the 5-position [1]. It is a colorless liquid with a molecular formula of C₅H₈O₂, a molecular weight of 100.12 g/mol, a boiling point of 155–157 °C at atmospheric pressure, and a flash point of approximately 53 °C [2]. The compound finds dual-use positioning: it serves as a synthetic intermediate for substituted aminopyridine and aminopyrimidine agrochemicals and is also employed as a flavoring agent noted for its sweet hay, coumarinic odor, having been identified in natural sources such as birch syrup [3].

Why Generic Substitution Fails: Structural Isomers of 5-Methyloxolan-3-one Deliver Divergent Performance Across Sensory, Physicochemical, and Synthetic Dimensions


5-Methyloxolan-3-one belongs to a tight isomeric cluster of methyl-substituted saturated furanones (C₅H₈O₂) that share an identical molecular formula yet differ in the position of the carbonyl group and the methyl substituent. The two closest structural analogs – γ-valerolactone (5-methyloxolan-2-one, CAS 108-29-2) and 2-methyltetrahydrofuran-3-one (coffee furanone, CAS 3188-00-9) – cannot be interchanged with 5-methyloxolan-3-one without altering critical performance parameters. The carbonyl position (3-oxo vs. 2-oxo) and methyl location (5-methyl vs. 2-methyl) dictate fundamentally different boiling points (155–157 °C for the target vs. 205 °C for γ-valerolactone and 139 °C for the 2-methyl isomer) [1], distinct odor profiles (sweet hay/coumarinic vs. herbal/tobacco vs. caramel/bread) [2], and divergent synthetic reactivity pathways [3]. Critically, only 5-methyloxolan-3-one is documented as a key intermediate for substituted aminopyridine/aminopyrimidine pesticides [3], rendering generic substitution chemically and functionally invalid for agrochemical synthesis programs. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 5-Methyloxolan-3-one (CAS 34003-72-0) vs. Closest Structural Analogs


Agrochemical Synthetic Intermediate Utility: Exclusive Access to Aminopyridine/Aminopyrimidine Pesticide Scaffolds

5-Methyloxolan-3-one is explicitly claimed and utilized as the synthetic intermediate for substituted aminopyridines and aminopyrimidines that act as fungicides, insecticides, acaricides, and ovicides, as documented in patent DE 19613329 A1 (Braun et al., 1997) [1]. In contrast, neither γ-valerolactone (5-methyloxolan-2-one, CAS 108-29-2) nor 2-methyltetrahydrofuran-3-one (CAS 3188-00-9) is reported for this specific agrochemical synthetic pathway; their primary documented applications are as flavor/fragrance ingredients and, for γ-valerolactone, as a green solvent and platform chemical [2]. The 3-oxo substitution pattern in the target compound provides the requisite reactivity for condensation with aminopyridine/aminopyrimidine precursors, a transformation that the 2-oxo isomer (γ-valerolactone) does not support in the same manner.

Agrochemical synthesis Heterocyclic intermediates Pesticide development

Boiling Point Differential: 50 °C Separation from γ-Valerolactone Determines Distillation and Processing Strategy

The boiling point of 5-methyloxolan-3-one is reported as 155–157 °C at atmospheric pressure (760 mmHg) [1], positioning it approximately 50 °C below γ-valerolactone (205–208 °C at 760 mmHg) [2] and approximately 16–18 °C above 2-methyltetrahydrofuran-3-one (139 °C at 760 mmHg) [3]. The flash point follows a parallel trend: 53 °C (target) vs. 81–96 °C (γ-valerolactone) vs. 39 °C (2-methyl isomer) [4]. This 50 °C boiling point depression relative to γ-valerolactone allows energy-efficient distillation and permits thermal processing at temperatures that may be incompatible with the higher-boiling isomer.

Physicochemical properties Distillation Process engineering

Sensory Profile Precision: Sweet Hay/Coumarinic vs. Herbal/Tobacco vs. Caramel/Bread – Defining the Flavor Selection Decision

At a standardized evaluation concentration of 0.10% in propylene glycol, 5-methyloxolan-3-one delivers a characteristic sweet hay, coumarinic odor [1]. This profile is sharply distinct from γ-valerolactone, which at comparable evaluation conditions is described as herbal, sweet, warm, with tobacco, cocoa, and woody undertones , and from 2-methyltetrahydrofuran-3-one, which exhibits a caramel, bread, buttery, nutty sensory signature [2]. The coumarinic note in the target compound is a specific organoleptic marker not present in either comparator, providing a unique hay-lactonic character sought after in certain natural flavor reconstitutions (e.g., birch syrup profiles).

Flavor chemistry Sensory science Organoleptic differentiation

Regulatory and Purity Profile: Non-FEMA Classification, Lower Minimum Purity – Implications for Procurement Specifications

5-Methyloxolan-3-one is not listed in the Food Chemicals Codex (FCC) and has not been assigned a FEMA number, distinguishing it from both γ-valerolactone (FEMA 3103, FCC listed) and 2-methyltetrahydrofuran-3-one (FEMA 3373, meets FCC/FG specifications) [1]. Commercial purity specifications for the target compound are typically ≥95% [2], whereas both comparators are routinely supplied at ≥98% purity (γ-valerolactone: 98%+; 2-methyl isomer: 98–100% by GC) . The absence of FEMA GRAS designation means 5-methyloxolan-3-one is not suitable for direct food flavor use in FEMA-referencing jurisdictions without independent safety assessment, while its lower minimum purity specification may require additional purification steps for applications demanding high chemical fidelity.

Regulatory compliance Purity specifications Flavor ingredient procurement

Procurement-Relevant Application Scenarios for 5-Methyloxolan-3-one (CAS 34003-72-0) Based on Quantitative Differentiation Evidence


Agrochemical R&D: Synthesis of Aminopyridine and Aminopyrimidine Pesticide Candidates

In agrochemical discovery laboratories, 5-methyloxolan-3-one is the required furanone building block for constructing substituted aminopyridine and aminopyrimidine libraries with fungicidal, insecticidal, acaricidal, and ovicidal activity, as established by patent DE 19613329 A1 [1]. Neither γ-valerolactone nor 2-methyltetrahydrofuran-3-one can participate in this condensation pathway due to incompatible carbonyl placement. Procurement teams supporting pesticide lead optimization should specify this compound by CAS 34003-72-0 and verify the supplier provides the 3-oxo isomer, not the more widely available 2-oxo isomer (γ-valerolactone).

Flavor Formulation Requiring Non-FEMA, Natural-Identical Sweet Hay/Coumarinic Notes

For flavor houses developing natural-identical flavor compositions that require a sweet hay, coumarinic lactonic character without the herbal/tobacco notes of γ-valerolactone or the caramel/bread notes of coffee furanone, 5-methyloxolan-3-one is the unique fit [2]. Its documented natural occurrence in birch syrup [3] supports natural-identical labeling. However, formulators must note that the compound lacks FEMA GRAS status [4] and should conduct independent safety evaluation before use in food products intended for FEMA-referencing markets.

Industrial Distillation and Process Engineering: Intermediate Boiling Point Furanone Solvent/Reagent

For chemical processes where a moderately volatile furanone is needed – with a boiling point higher than 2-methyltetrahydrofuran-3-one (139 °C) for reduced evaporative losses, yet lower than γ-valerolactone (205 °C) to avoid high energy distillation costs – 5-methyloxolan-3-one at 155–157 °C occupies an optimal middle ground [5]. Its flash point of 53 °C offers a safety margin over the 39 °C flash point of its 2-methyl isomer, making it the safer choice for heated processes where ignition risk must be managed.

Non-Food Industrial Synthesis Where FEMA-Grade Cost Premium Is Unjustified

For non-food industrial applications – such as polymer chemistry, materials science, or non-regulatory organic synthesis – the ≥95% purity specification of 5-methyloxolan-3-one may be fully adequate, whereas the higher purity (≥98%) and FEMA certification of γ-valerolactone and 2-methyltetrahydrofuran-3-one carry cost premiums that provide no functional benefit. Procurement decision-makers should evaluate whether their application genuinely requires FEMA-grade material before defaulting to the higher-cost comparators.

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